4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride
CAS No.: 1185293-10-0
Cat. No.: VC2643790
Molecular Formula: C9H17ClN4S
Molecular Weight: 248.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185293-10-0 |
|---|---|
| Molecular Formula | C9H17ClN4S |
| Molecular Weight | 248.78 g/mol |
| IUPAC Name | 4-ethyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |
| Standard InChI | InChI=1S/C9H16N4S.ClH/c1-3-13-8(7-5-4-6-10-7)11-12-9(13)14-2;/h7,10H,3-6H2,1-2H3;1H |
| Standard InChI Key | WZQGKLSYKZWJMZ-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SC)C2CCCN2.Cl |
| Canonical SMILES | CCN1C(=NN=C1SC)C2CCCN2.Cl |
Introduction
Chemical Structure and Properties
4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride is characterized by a core triazole ring substituted with specific functional groups that define its chemical behavior and potential biological activity. The compound features a pyrrolidine group and a methylsulfanyl substituent attached to the triazole scaffold, creating a unique structural arrangement with distinct chemical properties.
Molecular Identification
The compound is identified through various chemical identifiers and nomenclature systems that allow for precise recognition in scientific literature and databases. These identifiers provide essential information for researchers working with this compound.
Table 1: Key Identifiers of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1185293-10-0 |
| PubChem CID | 46736438 |
| Molecular Formula | C₉H₁₇ClN₄S |
| Molecular Weight | 248.78 g/mol |
| IUPAC Name | 4-ethyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |
The compound is also known by several synonyms in scientific literature, allowing for comprehensive literature searches and proper identification across different research publications .
Structural Features
The molecular structure of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride consists of a 1,2,4-triazole ring as the core scaffold. This five-membered heterocyclic ring contains three nitrogen atoms and serves as the foundation for the compound's chemical behavior. The triazole core is substituted with specific functional groups:
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An ethyl group attached to the N4 position of the triazole ring
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A methylsulfanyl (methylthio) group at the C3 position
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A pyrrolidin-2-yl substituent at the C5 position
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A hydrochloride salt form, which affects solubility and bioavailability
The parent compound (without the hydrochloride) is identified in PubChem as CID 18524659, indicating that the hydrochloride salt formation is an important aspect of the compound's formulation for research applications .
Chemical Descriptors
Additional chemical descriptors provide further characterization of the compound's structure and potential interactions in chemical and biological systems:
Table 2: Chemical Descriptors of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C9H16N4S.ClH/c1-3-13-8(7-5-4-6-10-7)11-12-9(13)14-2;/h7,10H,3-6H2,1-2H3;1H |
| InChIKey | WZQGKLSYKZWJMZ-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SC)C2CCCN2.Cl |
These descriptors provide standardized representations of the compound's structure, facilitating computational analysis and database searches in chemical informatics .
Biological Activities and Applications
Triazole derivatives, including 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride, have attracted significant attention in medicinal chemistry due to their diverse biological activities. The 1,2,4-triazole scaffold is recognized as a privileged structure in drug discovery, appearing in many pharmaceutically active compounds.
Mechanism of Action
The biological activities of triazole compounds, including 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride, often involve interaction with specific biological targets such as enzymes or receptors. The triazole ring can serve as a bioisostere for various functional groups, allowing it to mimic biological interactions while providing improved pharmacokinetic properties.
Potential mechanisms of action may include:
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Inhibition of specific enzymes involved in microbial cell wall synthesis
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Modulation of protein-protein interactions in signaling pathways
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Interference with nucleic acid synthesis or function
The specific biological targets and mechanisms of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride represent an area for ongoing investigation in pharmaceutical research.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride and its biological activities is crucial for optimizing its potential applications. Key structural features that may influence biological activity include:
Table 3: Structure-Activity Relationships of Key Functional Groups
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Triazole ring | Core scaffold providing hydrogen bonding capabilities and electronic distribution |
| Ethyl substituent | Modulates lipophilicity and receptor binding characteristics |
| Methylsulfanyl group | Affects electron distribution and may participate in key biological interactions |
| Pyrrolidine moiety | Introduces a basic nitrogen center and may enhance binding to specific targets |
| Hydrochloride salt form | Improves solubility and bioavailability in physiological systems |
Modifications to these structural elements could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties, making this compound a valuable starting point for medicinal chemistry research .
Analytical Techniques
Characterization and analysis of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride require specialized analytical techniques to confirm its structure, assess purity, and investigate its properties in various experimental contexts.
Spectroscopic Methods
Several spectroscopic techniques are essential for structural confirmation and purity assessment of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the arrangement of the triazole ring and its substituents.
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Mass Spectrometry (MS): Allows for accurate determination of molecular weight and fragmentation patterns, providing further confirmation of the compound's structure.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, helping to confirm the presence of the triazole ring, pyrrolidine group, and methylsulfanyl substituent.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions, which can be useful for quantitative analysis and monitoring reactions involving the compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride and monitoring its behavior in chemical and biological systems:
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High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification, essential for purity determination and stability studies.
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Thin-Layer Chromatography (TLC): Offers a rapid method for reaction monitoring and preliminary purity assessment.
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Gas Chromatography (GC): May be applicable for volatile derivatives or degradation products, providing complementary information to liquid-phase techniques.
These analytical methods collectively provide a comprehensive profile of the compound's physical and chemical characteristics, supporting both research applications and potential development as a pharmaceutical agent.
Current Research and Future Directions
Research on 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride continues to evolve, with several promising directions for future investigation based on the established properties of triazole compounds and emerging trends in medicinal chemistry.
Recent Research Findings
Current research on 1,2,4-triazole derivatives suggests several potential applications for compounds like 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride:
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Exploration of antimicrobial activity against resistant bacterial strains
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Investigation of antifungal properties and structure-activity relationships
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Assessment of anti-inflammatory and antioxidant properties
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Evaluation of potential anticancer activities through targeted screening programs
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Development of triazole-based hybrid molecules with enhanced biological profiles
These research directions reflect the versatility of the triazole scaffold and the potential for discovering novel biological activities through systematic structural modification and biological screening.
Future Research Opportunities
Several promising avenues for future research on 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride include:
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Comprehensive structure-activity relationship studies to optimize biological activity
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Investigation of potential synergistic effects with established therapeutic agents
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Development of novel synthetic methodologies for more efficient preparation
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Exploration of formulation strategies to enhance bioavailability and stability
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Computational studies to predict interactions with specific biological targets
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In-depth mechanistic studies to elucidate precise modes of action
These research opportunities highlight the compound's potential significance in medicinal chemistry and pharmaceutical development, suggesting a rich landscape for future investigation.
Comparative Analysis
Understanding how 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride compares to related triazole derivatives provides valuable context for its potential applications and unique properties.
Comparison with Other Triazole Derivatives
Table 4: Comparison of 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride with Related Compounds
This comparison highlights the structural diversity within the triazole family and suggests how specific structural modifications might influence chemical behavior and biological activity .
Advantages and Limitations
Based on its structure and the general properties of triazole compounds, 4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H- triazole hydrochloride presents several potential advantages and limitations:
Advantages:
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Unique combination of functional groups that may confer specific biological activities
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Hydrochloride salt form may enhance solubility in aqueous media
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Triazole scaffold provides stability and well-established synthetic pathways
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Multiple sites for potential modification to optimize properties
Limitations:
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Complex synthesis may present challenges for large-scale production
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Limited published data on specific biological activities
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Potential for off-target effects due to the reactivity of functional groups
Understanding these advantages and limitations is crucial for guiding future research and development efforts involving this compound.
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